2-Bromo-8-iododibenzothiophene
Overview
Description
2-Bromo-8-iododibenzothiophene: is an organosulfur compound with the molecular formula C12H6BrIS . It is a derivative of dibenzothiophene, where bromine and iodine atoms are substituted at the 2 and 8 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-iododibenzothiophene typically involves the bromination and iodination of dibenzothiophene. One common method includes:
Bromination: Dibenzothiophene is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Iodination: The brominated product is then iodinated using iodine or an iodinating agent like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-iododibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents like dichloromethane or chloroform.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or tetrahydrofuran (THF)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-Bromo-8-iododibenzothiophene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research has explored its potential as a precursor for bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-Bromo-8-iododibenzothiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to enhance the performance of organic semiconductors and conductive polymers. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its bromine and iodine substituents .
Comparison with Similar Compounds
2-Bromo-8-chlorodibenzothiophene: Similar structure but with chlorine instead of iodine.
2-Iodo-8-bromodibenzothiophene: Similar structure but with reversed positions of bromine and iodine.
2,8-Dibromodibenzothiophene: Both positions substituted with bromine.
2,8-Diiododibenzothiophene: Both positions substituted with iodine
Uniqueness: 2-Bromo-8-iododibenzothiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and electronic properties. This dual substitution allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
2-bromo-8-iododibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECZSLDNCAHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrIS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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